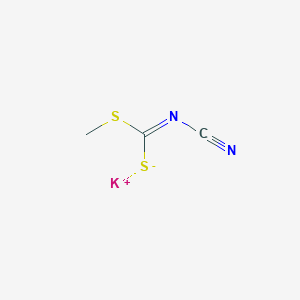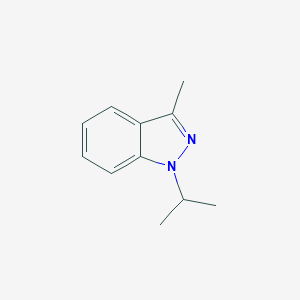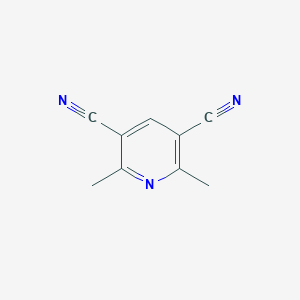
1-苯基咪唑烷-2-酮
描述
1-Phenylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones, which are known for their diverse biological activities and applications in drug discovery. Although the provided papers do not directly discuss 1-Phenylimidazolidin-2-one, they do provide insights into related compounds and their synthesis, structure, and biological activities, which can be informative for understanding 1-Phenylimidazolidin-2-one.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the one-pot synthesis of pyrimidino thiazolidin-4-ones catalyzed by activated fly ash , and the synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions . These methods highlight the efficiency of one-pot reactions in constructing complex molecules. Similarly, the synthesis of disubstituted 3-phenylimidazo[1,2-a]pyridines via a bromination shuttle mechanism and the solid-phase synthesis of 1,5-disubstituted 2-aryliminoimidazolidines demonstrate the versatility of synthetic approaches for imidazolidine derivatives.
Molecular Structure Analysis
The molecular structure of imidazolidinone derivatives is characterized by the presence of an imidazolidinone ring, which can be substituted at various positions to modulate the compound's properties. The structure-activity relationships (SARs) for 1-phenylbenzimidazoles provide insights into how different substituents affect biological activity, which is relevant for understanding the molecular structure of 1-Phenylimidazolidin-2-one.
Chemical Reactions Analysis
The chemical reactivity of imidazolidinone derivatives is influenced by the substituents on the imidazolidinone ring. For instance, the introduction of N-aminoimidazolidin-2-one into peptide sequences demonstrates the compound's reactivity and potential for creating peptidomimetics. The synthesis of novel 3-chloro-4-substituted-1-(2-(1H-benzimidazol-2-yl)phenyl))-azetidin-2-ones further illustrates the diverse chemical reactions that these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidinone derivatives, such as melting points and solubility, are crucial for their application in drug design. The microwave-assisted synthesis of 2-phenylimidazo[1,2-a]pyridines in water–PEG-400 suggests that these compounds can be synthesized in environmentally benign conditions, which is important for sustainable chemistry. The characterization data provided for pyrimidinyl thiazolidinones and the synthesis of spiro[4H-benzopyran-4,2'-thiazolidin]-4-ones contribute to the understanding of the physical and chemical properties of related compounds.
科学研究应用
抗炎活性
从1-苯基咪唑烷-2-酮合成的3-(2-氧代咪唑烷-5-基)吲哚衍生物被发现具有抗炎活性。 这些化合物可以调节免疫反应,并可能作为治疗炎症性疾病的药物 .
细胞毒性研究
研究人员探索了从1-苯基咪唑烷-2-酮衍生的化合物的细胞毒性。 了解它们对细胞活力的影响对于药物开发和安全性评估至关重要 .
杂化分子
1-苯基咪唑烷-2-酮已被用作酰胺烷基化试剂,用于合成新型杂化分子。 这些杂化物通常将吲哚部分与其他官能团结合,产生具有潜在生物活性的多种化学结构 .
咪唑并[4,5-b]吡啶衍生物
涉及1-苯基咪唑烷-2-酮的三组分缩合导致了咪唑并[4,5-b]吡啶-2,5(4H,6H)-二酮的合成。 这些化合物表现出独特的性质,可能在药物化学和材料科学中找到应用 .
路易斯酸催化
1-苯基咪唑烷-2-酮的路易斯酸催化反应已用于制备各种衍生物。 该方法允许引入新的官能团,扩展了该化合物的潜在应用 .
药物设计与优化
研究人员继续探索1-苯基咪唑烷-2-酮衍生物的结构特征,用于药物设计。 通过修饰分子的特定区域,他们旨在增强生物活性、选择性和药代动力学特性 .
安全和危害
作用机制
Target of Action
It’s structurally similar compounds have been found to possess anti-inflammatory activity
Mode of Action
It’s structurally similar compounds have been found to interfere with postintegrational events occurring after the integration of viral dna into the host cell genome . More research is needed to understand the specific interactions of 1-Phenylimidazolidin-2-one with its targets.
Biochemical Pathways
It’s structurally similar compounds have been found to affect the pathways related to inflammation
Pharmacokinetics
It has been found to have high gi absorption and is bbb permeant . This suggests that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting the central nervous system. More research is needed to fully understand the pharmacokinetics of 1-Phenylimidazolidin-2-one.
Result of Action
It’s structurally similar compounds have been found to possess anti-inflammatory activity and relatively low cytotoxicity This suggests that 1-Phenylimidazolidin-2-one may have similar effects
属性
IUPAC Name |
1-phenylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGTRSHKSWYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292174 | |
| Record name | 1-Phenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1848-69-7 | |
| Record name | 1-Phenyl-2-imidazolidinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2-IMIDAZOLIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a notable reaction that produces 2-oxo-3-phenylimidazolidine-1-carbonyl chloride, and what is a key application of this product?
A1: Research indicates that reacting phosgene with N-methyl-N-phenylethane-1,2-diamine, N-phenylethane-1,2-diamine, or 1-phenylimidazolidin-2-one yields 2-oxo-3-phenylimidazolidine-1-carbonyl chloride []. This acid chloride is particularly useful in synthesizing 1,1'-carbonylbis(3-phenylimidazolidin-2-one) upon reaction with ammonia [].
Q2: Can 1-phenylimidazolidin-2-one derivatives be used as building blocks for more complex heterocyclic systems?
A2: Yes, studies have demonstrated the utility of 4-imino-1-phenylimidazolidin-2-one in multi-component reactions. For example, it reacts with aldehydes and Meldrum's acid to afford imidazo[4,5-b]pyridine-2,5(4H,6H)-diones, a significant class of heterocyclic compounds [, ]. This reaction highlights the potential of 1-phenylimidazolidin-2-one derivatives in constructing diverse molecular scaffolds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

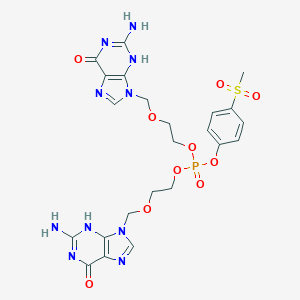
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)


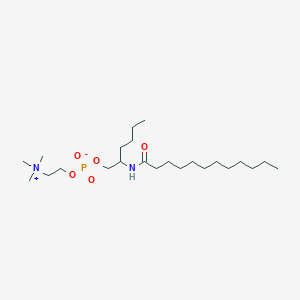
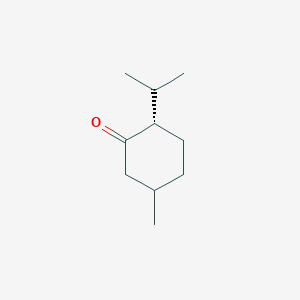
![1,4-Bis[(E)-2-phenylethenyl]benzene](/img/structure/B156952.png)
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)

